

A Comparative Structural Analysis of N-(4-Methoxyphenyl)benzamide and Its Analogs

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Compound of Interest		
Compound Name:	N-(4-Methoxyphenyl)benzamide	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural comparison of **N-(4-Methoxyphenyl)benzamide** with structurally related compounds, offering insights into their physicochemical properties and potential biological activities. The information presented herein is supported by experimental data from spectroscopic and crystallographic studies, intended to aid in the design and development of novel benzamide-based compounds.

Structural and Spectroscopic Comparison

N-(4-Methoxyphenyl)benzamide and its analogs share a common benzamide core, with variations in the substituent on the N-phenyl ring. These substitutions significantly influence the electronic and steric properties of the molecule, which in turn affect their structural conformations and spectroscopic signatures.

Crystal Structure of N-(4-Methoxyphenyl)benzamide

The solid-state conformation of **N-(4-Methoxyphenyl)benzamide** has been elucidated by X-ray crystallography. The molecule consists of three planar regions: the benzoyl ring, the amide plane, and the 4-methoxyphenyl ring. The dihedral angle between the two aromatic rings is a key structural parameter. In the crystal structure of **N-(4-methoxyphenyl)benzamide** (MOP), the aryl rings are tilted by approximately 60° with respect to each other[1]. This twisted conformation is a result of steric hindrance and is influenced by intermolecular interactions within the crystal lattice, such as N—H···O hydrogen bonds that form molecular chains[1].



Table 1: Key Crystallographic Data for N-(4-Methoxyphenyl)benzamide

Parameter	Value
Formula	C14H13NO2
Crystal System	Monoclinic
Space Group	P21/c
Dihedral Angle (Benzoyl Ring vs. 4- Methoxyphenyl Ring)	~60°[1]
Hydrogen Bonding	N—H···O

Comparative Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about the chemical environment of atoms and functional groups within a molecule. Below is a comparison of the key spectroscopic data for **N-(4-Methoxyphenyl)benzamide** and selected analogs.

Table 2: Comparative ¹H NMR Spectroscopic Data (δ, ppm)



Compound	Aromatic Protons	NH Proton	OCH3/CH3 Protons
N-(4- Methoxyphenyl)benza mide	7.94 (d, 2H), 7.74 (d, 2H), 7.29 (t, 2H), 7.03 (d, 2H)	10.04 (s, 1H)	3.79 (s, 3H)
N-Phenylbenzamide	7.96 (d, 2H), 7.67 (d, 2H), 7.57 (m, 3H), 7.36 (t, 2H), 7.11 (t, 1H)	10.25 (s, 1H)	-
N-(4- Chlorophenyl)benzami de	7.85-7.81 (m, 2H), 7.68-7.42 (m, 5H), 7.32-7.26 (m, 2H)	~10.4 (s, 1H)	-
N-(4- Methylphenyl)benzami de	7.88 (d, 2H), 7.58- 7.42 (m, 3H), 7.21 (d, 2H), 7.13 (d, 2H)	9.01 (t, 1H)	2.27 (s, 3H)

Table 3: Comparative ¹³C NMR Spectroscopic Data (δ, ppm)

Compound	C=O	Aromatic Carbons	OCH₃/CH₃ Carbon
N-(4- Methoxyphenyl)benza mide	165.42	162.42, 139.89, 130.11, 129.07, 127.53, 123.93, 120.87, 114.11	55.95
N-Phenylbenzamide	166.02	139.64, 135.46, 132.01, 129.07, 128.85, 128.12, 124.12, 120.82	-
N-(4- Chlorophenyl)benzami de	164.8	138.2, 137.6, 133.3, 129.2, 129.1, 128.5, 124.8, 120.2	-
N-(4- Methylphenyl)benzami de	166.6	137.1, 136.2, 134.8, 131.7, 129.3, 128.8, 127.7	21.1



Table 4: Comparative IR Spectroscopic Data (cm⁻¹)

Compound	N-H Stretch	C=O Stretch	C-N Stretch	C-O Stretch
N-(4- Methoxyphenyl)b enzamide	~3300-3400	~1640-1660	~1313	~1240
N- Phenylbenzamid e	~3326	~1641	~1300-1350	-
N-(4- Chlorophenyl)be nzamide	~3311	~1638	~1300-1350	-
N-(4- Methylphenyl)be nzamide	~3306	~1632	~1300-1350	-

Experimental Protocols Synthesis of N-(4-Methoxyphenyl)benzamide

A common method for the synthesis of **N-(4-Methoxyphenyl)benzamide** is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base.

Materials:

- 4-Methoxyaniline (p-anisidine)
- · Benzoyl chloride
- 10% Sodium hydroxide (NaOH) solution
- Dichloromethane (CH₂Cl₂)
- Anhydrous magnesium sulfate (MgSO₄)



Procedure:

- Dissolve 4-methoxyaniline in dichloromethane in a flask.
- Add an excess of 10% sodium hydroxide solution to the flask.
- Cool the mixture in an ice bath and add benzoyl chloride dropwise with vigorous stirring.
- Continue stirring for 30 minutes at room temperature after the addition is complete.
- Separate the organic layer, wash it with water, and then with a dilute hydrochloric acid solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure N-(4-Methoxyphenyl)benzamide.



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Synthesis of N-(4-Methoxyphenyl)benzamide

Spectroscopic Analysis

- ¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: Spectra are recorded on an FTIR spectrometer. Solid samples are typically prepared as potassium bromide (KBr) pellets. Vibrational frequencies are reported in wavenumbers (cm⁻¹).

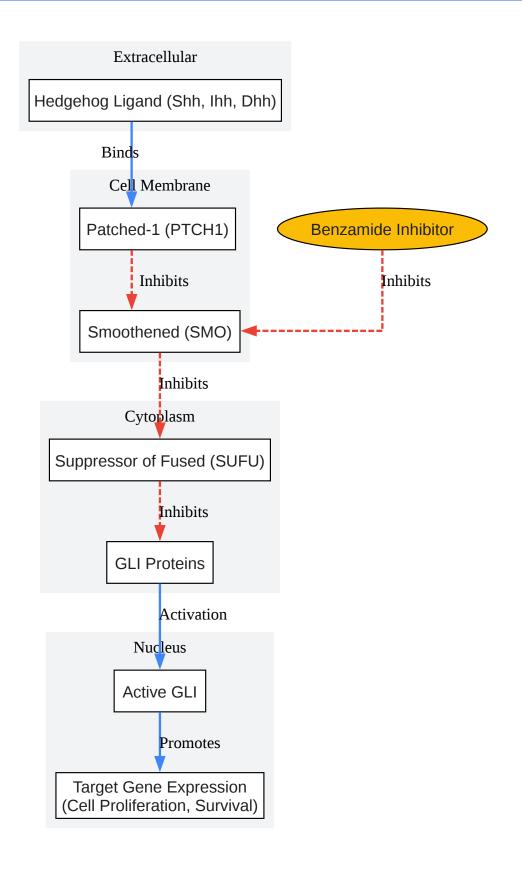
Biological Activity and Signaling Pathways

Benzamide derivatives have been shown to exhibit a wide range of biological activities, including the inhibition of key signaling pathways implicated in cancer and other diseases.

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is linked to the development of various cancers. Some benzamide derivatives have been identified as inhibitors of this pathway, primarily by targeting the Smoothened (Smo) receptor, a key signal transducer. By binding to Smo, these inhibitors prevent its ciliary translocation and subsequent activation of downstream transcription factors (Gli), thereby blocking the pro-proliferative and anti-apoptotic signals of the pathway.





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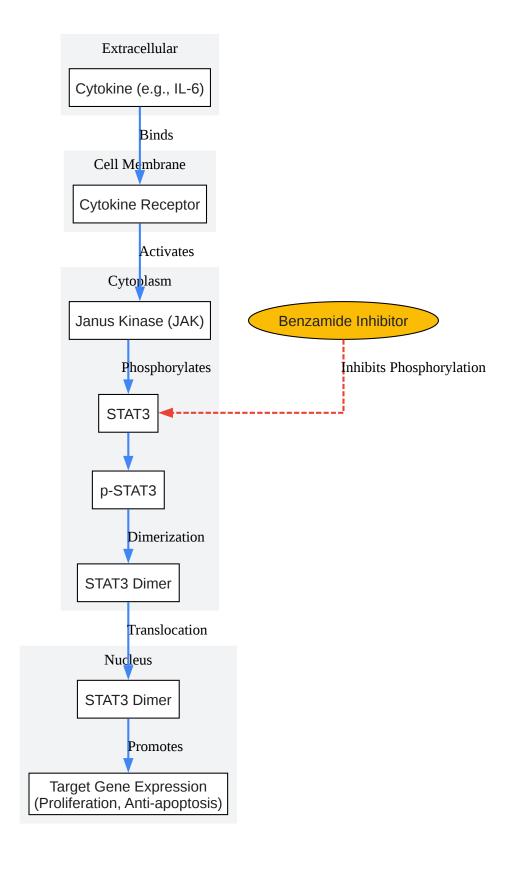
Hedgehog Signaling Inhibition by Benzamides



Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, proliferation, and survival. Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers. Certain benzamide derivatives have been developed as STAT3 inhibitors. These compounds can interfere with the STAT3 signaling cascade, often by inhibiting the phosphorylation of STAT3, which is a crucial step for its activation, dimerization, and nuclear translocation. By blocking STAT3 activation, these inhibitors can suppress the expression of downstream target genes involved in tumor progression and survival.





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References

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